molecular formula C13H16F3N5O4 B4594237 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

Cat. No.: B4594237
M. Wt: 363.29 g/mol
InChI Key: XIOSSPNALAOHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is a complex organic compound featuring both trifluoromethyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form the trifluoromethyl pyrazole . This intermediate is then further functionalized to introduce the hydroxy and nitro groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. These functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(5-methyl-3-nitropyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5O4/c1-4-9(19-8(3)5-10(18-19)21(24)25)11(22)20-12(23,13(14,15)16)6-7(2)17-20/h5,9,23H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOSSPNALAOHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C(CC(=N1)C)(C(F)(F)F)O)N2C(=CC(=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 2
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 3
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 4
Reactant of Route 4
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 5
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 6
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

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